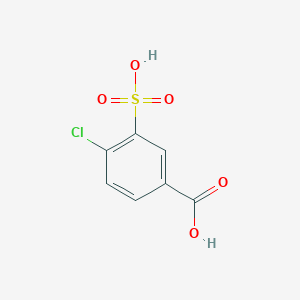

4-Chloro-3-sulfobenzoic acid

CAS No.:

Cat. No.: VC17962519

Molecular Formula: C7H5ClO5S

Molecular Weight: 236.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClO5S |

|---|---|

| Molecular Weight | 236.63 g/mol |

| IUPAC Name | 4-chloro-3-sulfobenzoic acid |

| Standard InChI | InChI=1S/C7H5ClO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

| Standard InChI Key | WKRRNYRCYXPKBD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Chloro-3-sulfobenzoic acid features a benzene ring substituted at the 3- and 4-positions with a sulfonic acid (-SO₃H) and a chlorine atom, respectively, alongside a carboxylic acid group (-COOH) at the 1-position. This arrangement creates a polar, hydrophilic molecule with strong acidic properties due to the dual presence of sulfonic and carboxylic acid groups .

Physical Properties

Key physical parameters of 4-chloro-3-sulfobenzoic acid are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.63 g/mol | |

| Melting Point | 241–244°C | |

| Solubility | Slight in DMSO, Methanol | |

| Storage Conditions | -20°C, Inert Atmosphere | |

| Appearance | White to Off-White Crystalline Solid |

The compound’s hygroscopic nature necessitates storage under anhydrous conditions to prevent degradation . Its limited solubility in water contrasts with moderate solubility in polar aprotic solvents, a trait exploited in synthetic applications.

Synthesis and Production

Hydrolysis of Chlorosulfonyl Precursors

The primary synthetic route involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. Under controlled aqueous conditions, the chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution to yield the sulfonic acid derivative. Key reaction parameters include:

-

Temperature: Maintained below 50°C to minimize side reactions.

-

Solvent: Water or aqueous ethanol to facilitate hydrolysis.

-

Purification: Recrystallization from methanol or ethanol to achieve >95% purity.

Industrial-Scale Optimization

While laboratory synthesis prioritizes purity, industrial processes emphasize yield and cost-effectiveness. Continuous-flow reactors and catalytic acid scavengers (e.g., triethylamine) are employed to enhance reaction efficiency. Post-synthesis, the compound is stabilized by lyophilization to mitigate hygroscopicity .

Reactivity and Functional Transformations

Acid-Base Behavior

The compound’s sulfonic and carboxylic acid groups confer a pKa₁ of approximately -2 (sulfonic acid) and pKa₂ of ~2.5 (carboxylic acid), enabling sequential deprotonation under basic conditions. This property is critical in catalysis, where the dianionic form acts as a Brønsted acid catalyst in esterification and alkylation reactions.

Electrophilic Substitution

Applications in Organic Synthesis and Industry

Catalysis

4-Chloro-3-sulfobenzoic acid serves as a catalyst in Friedel-Crafts acylations and Pechmann condensations. Its strong acidity and thermal stability (decomposition >240°C) make it preferable to traditional catalysts like sulfuric acid in high-temperature reactions.

Intermediate for Dyes and Pharmaceuticals

The compound is a precursor to sulfonated azo dyes, where its sulfonic acid group enhances water solubility. In pharmaceuticals, it is utilized to synthesize sulfonamide drugs, though direct biological data remain limited.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume